molecular formula C17H21BO3 B190016 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-25-8

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B190016
M. Wt: 284.2 g/mol
InChI Key: DBDYXLZXTNHAFI-UHFFFAOYSA-N
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Description

“(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular formula C17H21BO3 . It is also known by other names such as [4- (4-pentoxyphenyl)phenyl]boronic Acid and 4- (4-Pentyloxyphenyl)benzeneboronic acid . The compound has a molecular weight of 284.2 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15 (8-12-17)14-5-9-16 (10-6-14)18 (19)20/h5-12,19-20H,2-4,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki reactions and as intermediates of liquid crystals . They can also undergo protodeboronation, a process that has been utilized in formal anti-Markovnikov hydromethylation of alkenes .

Scientific Research Applications

  • Synthetic Utility and Biological Activities : Boronic acids, including derivatives like “(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid,” are valued in organic chemistry for their role in biphenyl synthesis through palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction). They have known biological activities, although heterocyclic boronic acids are less frequently used due to synthesis challenges (Tyrrell & Brookes, 2003).

  • Applications in Sensing and Protein Manipulation : Boronic acids are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid, similar in concept to derivatives of “(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid,” may open new application opportunities (R. Zhang et al., 2017).

  • Fluorescent Chemosensors for Carbohydrates : Derivatives of boronic acids like 4-4'-Disubstituted biphenyl boronic acids are used as "turn-on" fluorescent probes. Upon binding with carbohydrate triols, these compounds can indicate stereochemical information about the carbohydrate due to their twisted intramolecular charge transfer (TICT) emissions (Oesch & Luedtke, 2015).

  • Catalytic Activity in Organic Reactions : Certain boronic acid derivatives have shown potential as catalysts in organic reactions. They are used in the activation of carboxylic acids, leading to the formation of amides and facilitating cycloadditions and conjugate additions with unsaturated carboxylic acids (Hall, 2019).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which could potentially include derivatives of “(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid,” have been explored as antiviral inhibitors, particularly against the Hepatitis C virus (Khanal et al., 2013).

  • Room-Temperature Phosphorescent and Mechanoluminescent Materials : Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have been used to create organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials (Kai Zhang et al., 2018).

  • Molecular Recognition and Chemosensing : Boronic acids and their esters have been extensively cited in molecular recognition and chemosensing literature. They interact with bifunctional substrates like catechol, revealing significant implications for the design of future chemosensing technologies based on arylboronate scaffolds (Lei Zhu et al., 2006).

  • Antimicrobial Activity : Some ortho-iodobiphenylboronic acids, which are structurally related to “(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid,” have shown potential antibacterial and antifungal activity, indicating their utility in the development of new antimicrobial agents (Al‐Zoubi et al., 2020).

Safety And Hazards

The compound “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is classified as a skin irritant and eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for research on “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” and similar boronic acids could include further exploration of their biological applications, as well as the development of new synthetic methods and reactions .

properties

IUPAC Name

[4-(4-pentoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYXLZXTNHAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463507
Record name [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

158937-25-8
Record name [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Pentyloxybiphenyl-4-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(4-n-pentoxyphenyl)bromobenzene (1.0 g, 3.13 mmol) in anhydrous tetrahydrofuran (20 ml) at -78° C. under a nitrogen atmosphere was added n-butyllithium in hexanes (2.5M, 1.32 ml, 3.30 mmol). After a period of 15 rain, triisopropylborate (760 μl, 3.30 mmol) was added. Stirring at -78° C. was continued for 15 min and then at 25° C. for 40 min. The mixture was acidified with 0.5N HCl (20 mL) and then partitioned between ether (50 ml) and water (40 ml). The organic phase was washed with water (3×) and brine and dried with magnesium sulfate. The solvent was removed in vacuo to give 4-(4-n-pentoxyphenyl)phenylboronic acid (750 mg) as a solid: 1H NMR (400 MHz, DMSO-d6) δ0.89 (t, 3H, J=7.2 Hz), 1.38 (m, 4H), 1.72 (m, 2H), 3.99 (t, 2H, 1-6.5Hz), 6.99 (d, 2H, J=8.8 Hz), 7.57 (d, 2H, J=8.2 Hz), 7.60 (d, 2H, J=8.8 Hz), 7.83 (d, 2H, J=8.2 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
1.32 mL
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reactant
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[Compound]
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15
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0 (± 1) mol
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reactant
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Quantity
760 μL
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Quantity
20 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-(4-n-pentoxyphenyl)bromobenzene (1.0 g, 3.13 mmol) in anhydrous tetrahydrofuran (20 ml) at -78° C. under a nitrogen atmosphere was added n-butyllithium in hexanes (2.5M, 1.32 ml, 3.30 mmol). After a period of 15 min, triisopropylborate (760 μl, 3.30 mmol) was added. Stirring at -78° C. was continued for 15 min and then at 25° C. for 40 min. The mixture was acidified with 0.5N HCl (20 mL) and then partitioned between ether (50 ml) and water (40 ml). The organic phase was washed with water (3×) and brine and dried with magnesium sulfate. The solvent was removed in vacuo to give 4-(4-n-pentoxyphenyl)phenylboronic acid (750 mg) as a white solid: 1H NMR (400 MHZ, DMSO-d6) δ 0.89 (t, 3, J=7.2 Hz), 1.38 (m, 4 ), 1.72 (m, 2), 3.99 (t, 2, J=6.5 Hz), 6.99 (d, 2, J=8.8 Hz), 7.57 (d, 2, J=8.2 Hz), 7.60 (d, 2, J=8.8 Hz), 7.83 (d, 2, J=8.2 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
760 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Mandle, EJ Davis, JP Sarju, N Stock, MS Cooke… - researchgate.net
1-Bromopentane (25 g, 20.5 ml, 165.5 mmol) was added dropwise to a stirred, heated suspension of potassium carbonate (45 g, 330 mmol) and methyl 4-hydroxybenzoate (22.8 g, 150 …
Number of citations: 4 www.researchgate.net
J Koo, I Kim, Y Kim, D Cho, IC Hwang… - Chem, 2020 - cell.com
Due to the existing challenges in the synthesis of covalently linked large organic cages, the potential benefits of such gigantic structures have been less explored, comparatively. Here, …
Number of citations: 58 www.cell.com

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